molecular formula C30H42O4 B609582 Nimolinone CAS No. 106533-51-1

Nimolinone

Cat. No. B609582
M. Wt: 466.66
InChI Key: KPAZQRBTURGWMZ-YSVYTRSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nimolinone is presented in EENL. Analysis of the compounds in the EENL by mass spectrometry suggests the presence of nimbolide, 2',3'-dehydrosalannol, 6-desacetyl nimbinene, and nimolinone. Antiproliferative activity of nimbolide and 2',3'-dehydrosalannol in HUVECs. EENL by regulating the genes involved in cellular development and cell death functions could control cell proliferation, attenuate the stimulatory effects of VEGF, and exert antiangiogenic effects. EENL treatment could have a potential therapeutic role during cancer progression.

Scientific Research Applications

Pharmacogenetics and Drug Response

Research by the NIH Pharmacogenetics Research Network (PGRN) indicates a wide range of studies correlating drug response with genetic variation, encompassing drugs like Nimolinone used for various medical disorders. This research enhances understanding of how genetic differences influence drug efficacy and tolerance, providing a foundation for personalized medicine (Giacomini et al., 2007).

Cerebrovascular Treatment Potential

Nimolinone has shown potential in treating cerebrovascular disorders. It's primarily studied for its ability to dilate cerebral arterioles and increase cerebral blood flow, which is crucial in managing diseases like subarachnoid hemorrhage and ischemic stroke (Langley & Sorkin, 1989).

Facilitation of Associative Learning

Studies have indicated that Nimolinone can facilitate associative learning, particularly in aging populations. This suggests its potential use in addressing age-related learning deficits, a critical area in the field of neurology and geriatrics (Deyo, Straube & Disterhoft, 1989).

Neuroprotection in Ischemic Stroke

In animal model experiments, Nimolinone was researched for its effectiveness in treating focal cerebral ischemia. The findings from these studies were pivotal in assessing the drug's potential in clinical settings for stroke management (Horn et al., 2001).

Drug Delivery Innovations

Recent advancements include the development of novel drug delivery systems for Nimolinone, enhancing its efficacy and safety in clinical applications. This includes research on nanoemulsions to improve solubility and reduce adverse effects (Huang et al., 2020).

Reappraisal in Neurological Disorders

Nimolinone is being reappraised for its broader implications in various neurological conditions. This includes exploring its mechanisms beyond vasodilation, such as its potential impact on delayed ischemic injury and other acute neurological injuries (Carlson et al., 2019).

Use in Traumatic Brain Injuries

Studies have investigated Nimolinone's efficacy in treating traumatic brain injuries, particularly traumatic subarachnoid hemorrhage. These studies highlight its potential in reducing unfavorable outcomes in such conditions (Harders, Kakarieka & Braakman, 1996).

properties

CAS RN

106533-51-1

Product Name

Nimolinone

Molecular Formula

C30H42O4

Molecular Weight

466.66

IUPAC Name

Lanosta-7,9(11),24-trien-21-oic acid, 23-hydroxy-3-oxo-, gamma-lactone, (13alpha,14beta,17alpha,20S,23R)-

InChI

InChI=1S/C30H42O4/c1-17(2)14-18(31)15-19-22-16-25(34-26(19)33)30(7)21-8-9-23-27(3,4)24(32)11-12-28(23,5)20(21)10-13-29(22,30)6/h8,10,14,18-19,22-23,25,31H,9,11-13,15-16H2,1-7H3/t18-,19-,22+,23-,25?,28+,29-,30-/m0/s1

InChI Key

KPAZQRBTURGWMZ-YSVYTRSJSA-N

SMILES

CC1(C)C(CC[C@]2(C)C3=CC[C@@]4(C)[C@]([C@@H](C(O5)=O)C[C@@H](O)/C=C(C)/C)([H])CC5[C@@](C)4C3=CC[C@@]12[H])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nimolinone;  D9,11-Nimolinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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